3-{7-Oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoic acid
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Overview
Description
3-{7-Oxabicyclo[221]heptan-2-yl}prop-2-ynoic acid is a unique organic compound characterized by its bicyclic structure This compound is part of the 7-oxabicyclo[22
Preparation Methods
The synthesis of 3-{7-Oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoic acid typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method is favored due to its ability to produce the desired bicyclic structure with high stereoselectivity. Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring the availability of the compound for various applications .
Chemical Reactions Analysis
3-{7-Oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoic acid undergoes several types of chemical reactions, including:
Major products formed from these reactions include various alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-{7-Oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-{7-Oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, inhibiting or modulating the activity of these targets . This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
3-{7-Oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoic acid can be compared with other similar compounds, such as:
7-Oxabicyclo[2.2.1]heptane: Shares the same bicyclic structure but lacks the prop-2-ynoic acid moiety.
Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: Another derivative with a similar bicyclic core but different functional groups.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C9H10O3 |
---|---|
Molecular Weight |
166.17 g/mol |
IUPAC Name |
3-(7-oxabicyclo[2.2.1]heptan-2-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C9H10O3/c10-9(11)4-1-6-5-7-2-3-8(6)12-7/h6-8H,2-3,5H2,(H,10,11) |
InChI Key |
GERJWUCMYNSBKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1O2)C#CC(=O)O |
Origin of Product |
United States |
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